DYRK3 Kinase Inhibition: 3,7,8-Trimethyl-γ-carboline Is a Weaker DYRK3 Ligand Than Harmine, Offering a Low-Affinity Control Probe
3,7,8-Trimethyl-5H-pyrido[4,3-b]indole exhibits weak inhibitory activity against human DYRK3, with a reported IC₅₀ of 1.05 μM (1,050 nM) in a radiometric incorporation assay using recombinant human DYRK3 and [γ-³³P]-ATP [1]. In contrast, harmine, a β-carboline comparator, inhibits DYRK3 with an IC₅₀ of approximately 0.8 μM (800 nM) as reported in vendor-validated kinase profiling . The approximately 1.3-fold difference in potency, while modest in absolute terms, is accompanied by a profound difference in selectivity profile: harmine concurrently inhibits DYRK1A (IC₅₀ ≈ 0.08 μM), DYRK2 (IC₅₀ ≈ 0.9 μM), and MAO-A (IC₅₀ ≈ 0.06 μM), whereas the 3,7,8-trimethyl-γ-carboline scaffold lacks the 7-methoxy group required for high-affinity DYRK1A engagement and is not reported to inhibit MAO-A, rendering it a cleaner albeit weaker DYRK3 ligand [2][3].
| Evidence Dimension | DYRK3 inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.05 μM (1,050 nM) |
| Comparator Or Baseline | Harmine: IC₅₀ ≈ 0.8 μM (800 nM) for DYRK3 |
| Quantified Difference | ~1.3-fold weaker DYRK3 inhibition vs. harmine; substantially reduced polypharmacology (no reported MAO-A inhibition, no potent DYRK1A activity) |
| Conditions | Recombinant human DYRK3, [γ-³³P]-ATP incorporation assay, 60 min incubation (target compound); Eurofins-Cerep kinase profiler (harmine comparator) |
Why This Matters
For researchers requiring a DYRK3 chemical probe with reduced confounding activity at DYRK1A and MAO-A, 3,7,8-trimethyl-5H-pyrido[4,3-b]indole offers a cleaner pharmacological window than harmine, enabling more tractable SAR studies around the DYRK3 target.
- [1] BindingDB Entry BDBM50627464 (CHEMBL5426285). Affinity Data: IC₅₀ = 1.05E+3 nM for human recombinant DYRK3. Assay: [γ-³³P]-ATP incorporation, 60 min. Accessed via BindingDB.org. View Source
- [2] Wurzlbauer A, Rüben K, Gürdal E, et al. How to Separate Kinase Inhibition from Undesired Monoamine Oxidase A Inhibition: The DYRK1A Inhibitor AnnH31. J Med Chem. 2020;63(9):4749-4764. doi:10.1021/acs.jmedchem.0c00028 View Source
- [3] Dai J, Dan W, Schneider U, Wang J. Recent developments on synthesis and biological activities of γ-carboline derivatives. Eur J Med Chem. 2018;157:462-490. (SAR discussion on γ- vs. β-carboline selectivity determinants). doi:10.1016/j.ejmech.2018.08.020 View Source
